3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-methyl-1,3-benzothiazol-2-yl)urea
Overview
Description
3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-methyl-1,3-benzothiazol-2-yl)urea is a complex organic compound that features a unique combination of benzodioxin, pyrrolidin, and benzothiazol structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-methyl-1,3-benzothiazol-2-yl)urea involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate reagents to form the benzodioxin-6-yl intermediate . This intermediate is then reacted with a pyrrolidin-3-yl derivative under controlled conditions to form the desired pyrrolidin-3-yl intermediate . Finally, the benzothiazol-2-yl group is introduced through a coupling reaction, resulting in the formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-methyl-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-methyl-1,3-benzothiazol-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-methyl-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin derivatives: These compounds share the benzodioxin core structure and exhibit similar chemical properties.
Pyrrolidin-3-yl derivatives: Compounds with the pyrrolidin-3-yl group are often used in medicinal chemistry for their biological activities.
Benzothiazol-2-yl derivatives: These compounds are known for their diverse applications in materials science and pharmaceuticals.
Uniqueness
3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-methyl-1,3-benzothiazol-2-yl)urea is unique due to its combination of three distinct structural motifs, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(6-methyl-1,3-benzothiazol-2-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-12-2-4-15-18(8-12)30-21(23-15)24-20(27)22-13-9-19(26)25(11-13)14-3-5-16-17(10-14)29-7-6-28-16/h2-5,8,10,13H,6-7,9,11H2,1H3,(H2,22,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJABDYWXXIZQCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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